4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine class This compound is characterized by the presence of ethoxy and fluorophenyl groups attached to the pyrimidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 4-(4-Ethoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
- 4-(4-Ethoxyphenyl)-6-(4-bromophenyl)pyrimidin-2-amine
Uniqueness
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both ethoxy and fluorophenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-2-23-15-9-5-13(6-10-15)17-11-16(21-18(20)22-17)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVJIBXXFNJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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